molecular formula C21H22ClNO6 B4631461 dimethyl 5-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}isophthalate

dimethyl 5-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}isophthalate

Cat. No.: B4631461
M. Wt: 419.9 g/mol
InChI Key: LHDNCDMZHWXNRF-UHFFFAOYSA-N
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Description

Dimethyl 5-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}isophthalate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorinated phenoxy group and an isophthalate moiety. It is often used in research settings due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}isophthalate typically involves multiple steps, starting from readily available starting materials. The process generally includes the following steps:

    Formation of the chlorinated phenoxy intermediate: This step involves the chlorination of 2-methylphenol to produce 4-chloro-2-methylphenol.

    Esterification: The chlorinated phenol is then reacted with butanoyl chloride to form 4-(4-chloro-2-methylphenoxy)butanoic acid.

    Amidation: The butanoic acid derivative is then reacted with 5-aminoisophthalic acid to form the desired amide linkage.

    Esterification: Finally, the carboxylic acid groups are esterified using methanol and a suitable catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}isophthalate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Dimethyl 5-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}isophthalate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of dimethyl 5-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}isophthalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-{[4-(4-chlorophenoxy)butanoyl]amino}isophthalate
  • Dimethyl 5-{[4-(4-methylphenoxy)butanoyl]amino}isophthalate
  • Dimethyl 5-{[4-(4-bromophenoxy)butanoyl]amino}isophthalate

Uniqueness

Dimethyl 5-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}isophthalate is unique due to the presence of both a chlorinated phenoxy group and an isophthalate moiety

Properties

IUPAC Name

dimethyl 5-[4-(4-chloro-2-methylphenoxy)butanoylamino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO6/c1-13-9-16(22)6-7-18(13)29-8-4-5-19(24)23-17-11-14(20(25)27-2)10-15(12-17)21(26)28-3/h6-7,9-12H,4-5,8H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDNCDMZHWXNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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